4,4'-Azodianisole
CAS No.: 501-58-6
Cat. No.: VC3762251
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501-58-6 |
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Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | bis(4-methoxyphenyl)diazene |
Standard InChI | InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
Standard InChI Key | ICHNIWWYEHETFJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Canonical SMILES | COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structure
Basic Information
4,4'-Azodianisole (CAS: 501-58-6) is an organic compound with the molecular formula C14H14N2O2. Its systematic IUPAC name is (E)-1,2-bis(4-methoxyphenyl)diazene. The structural backbone consists of two para-methoxyphenyl groups connected by an azo linkage (-N=N-).
Comparative Analysis with Related Compounds
Understanding 4,4'-Azodianisole requires comparison with structurally related compounds that share similar functional groups or transformation pathways. The table below compares 4,4'-Azodianisole with its oxidized form and another azo derivative:
Table 1: Comparison of 4,4'-Azodianisole with Related Compounds
Property | 4,4'-Azodianisole | 4,4'-Azoxyanisole | 4,4'-Azodianiline |
---|---|---|---|
CAS Number | 501-58-6 | 1562-94-3 | 538-41-0 |
Molecular Formula | C14H14N2O2 | C14H14N2O3 | C12H12N4 |
Molecular Weight | ~242 (calculated) | 258.27 | 212.25 |
Functional Groups | Methoxy, Azo | Methoxy, Azoxy | Amino, Azo |
Physical Appearance | Yellow (typical for azo compounds) | Yellow monoclinic needles or bright yellow crystals | Brown powder |
Melting Point | Not specified in available sources | 117-119°C | 245°C |
Water Solubility | Likely insoluble based on structure | Insoluble | Insoluble |
The comparison reveals the structural relationships between these compounds, particularly highlighting how 4,4'-Azodianisole is related to 4,4'-Azoxyanisole, which contains an additional oxygen atom in the azo linkage .
Physical and Chemical Properties
Physical Characteristics
While direct data for 4,4'-Azodianisole is limited in available sources, its properties can be inferred from related compounds and general principles of azo chemistry:
Table 2: Physical Properties of 4,4'-Azodianisole
Property | Expected Value/Characteristic | Basis for Estimation |
---|---|---|
Physical State at 25°C | Solid | Common for azo compounds with similar molecular weight |
Color | Yellow to orange | Characteristic of aromatic azo chromophore |
Solubility in Water | Low to insoluble | Similar to 4,4'-Azoxyanisole which is insoluble in water |
Solubility in Organic Solvents | Good solubility in polar organic solvents | Typical for methoxy-substituted aromatic compounds |
Estimated Melting Point | Between 100-200°C | Based on related compounds: 4,4'-Azoxyanisole (117-119°C) and 4,4'-Azodianiline (245°C) |
Structural Characteristics and Bonding
The 4,4'-Azodianisole molecule features:
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A central azo group (-N=N-) that adopts a trans configuration in its ground state
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Two para-methoxyphenyl groups arranged symmetrically
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Extensive π-electron delocalization across the entire molecule
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Electron-donating methoxy groups that influence the electron density distribution
This structural arrangement contributes to the compound's stability, color, and reactivity patterns. The extended conjugation system involving the azo group and aromatic rings enables absorption in the visible region of the electromagnetic spectrum.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 4,4'-Azodianisole typically involves diazotization and coupling reactions. The primary synthetic route begins with 4-methoxyaniline (p-anisidine):
Table 3: Synthetic Route for 4,4'-Azodianisole
Step | Reaction | Reagents | Conditions | Key Considerations |
---|---|---|---|---|
1. Diazotization | 4-methoxyaniline → diazonium salt | NaNO2, HCl | 0-5°C | Temperature control is critical to prevent decomposition of diazonium salt |
2. Coupling | Diazonium salt + 4-methoxyaniline → 4,4'-Azodianisole | Alkaline medium | pH 7-9 | The coupling reaction requires careful pH control |
3. Purification | Crude product → Pure 4,4'-Azodianisole | Recrystallization (organic solvent) | Room temperature to moderate heating | Choice of solvent affects purity and yield |
Industrial Production Considerations
For industrial-scale production, the synthesis process incorporates several modifications:
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Continuous flow reactors may replace batch processes for better temperature control
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Automated systems help optimize reaction conditions and yields
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Environmental considerations may dictate the use of greener solvents and reagents
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Advanced purification techniques may be employed to achieve high purity levels
These modifications aim to improve efficiency, reduce environmental impact, and ensure consistent product quality.
Chemical Reactivity
Oxidation Reactions
4,4'-Azodianisole can undergo oxidation to form 4,4'-Azoxyanisole, which contains an additional oxygen atom attached to one nitrogen of the azo group. This oxidation reaction demonstrates the susceptibility of the azo linkage to oxidizing agents.
The resulting 4,4'-Azoxyanisole has the following properties:
Table 4: Properties of 4,4'-Azoxyanisole (Oxidation Product)
Reduction Reactions
The azo group in 4,4'-Azodianisole is susceptible to reduction, which can proceed through different pathways depending on the reducing agent and reaction conditions:
Table 5: Reduction Pathways for 4,4'-Azodianisole
Reducing Agent | Primary Product | Reaction Conditions | Comments |
---|---|---|---|
Mild reducing agents (Na2S2O4) | 4,4'-Hydrazodianisole | Moderate conditions | Partial reduction of the N=N bond to N-N |
Strong reducing agents (Zn/acid) | 4-Methoxyaniline | Acidic conditions | Complete cleavage of the N-N bond |
Catalytic hydrogenation (H2/Pd) | 4,4'-Hydrazodianisole or 4-methoxyaniline | Depends on catalyst and conditions | Product distribution varies with reaction parameters |
Photochemical Behavior
One of the most interesting aspects of 4,4'-Azodianisole is its photochemical behavior, particularly the reversible trans-cis isomerization around the azo bond:
Table 6: Photochemical Isomerization of 4,4'-Azodianisole
Aspect | Trans Isomer | Cis Isomer |
---|---|---|
Thermodynamic Stability | More stable | Less stable |
Formation | Thermally favored | Photochemically induced |
Geometric Arrangement | Planar, extended | Non-planar, bent |
Dipole Moment | Lower | Higher |
UV-Vis Absorption | Stronger absorption band | Weaker, blue-shifted absorption |
Reversion to Trans Form | - | Thermal relaxation or specific wavelength irradiation |
This photoisomerization property forms the basis for numerous applications in photoresponsive materials and systems.
Applications and Uses
Materials Science Applications
The structure and properties of 4,4'-Azodianisole make it suitable for various applications in materials science:
Table 8: Materials Science Applications of 4,4'-Azodianisole
Application Area | Specific Uses | Relevant Properties |
---|---|---|
Liquid Crystals | Components in display technologies | Molecular shape and electronic distribution |
Photoswitching Systems | Molecular switches, optical storage | Reversible trans-cis isomerization |
Dyes and Pigments | Coloring agents for various materials | Chromophoric azo group |
Polymer Additives | Photoresponsive polymers | Ability to undergo structural changes upon irradiation |
Sensing Materials | Photochromic and thermochromic sensors | Response to light and thermal stimuli |
Research Applications
In research contexts, 4,4'-Azodianisole serves multiple purposes:
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As a model compound for studying azo chemistry and photoisomerization
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In the investigation of structure-property relationships in azo compounds
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As a precursor for more complex molecular structures
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In studies of electron transfer processes
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For exploring self-assembly and supramolecular chemistry
Safety Aspect | Information | Source/Inference |
---|---|---|
Potential Hazards | Likely harmful if inhaled, in contact with skin, or if swallowed | Based on 4,4'-Azoxyanisole (Xn hazard code) |
Fire Hazards | Potentially flammable; dust may form explosive mixtures in air | Based on 4,4'-Azoxyanisole (F hazard code) |
Reactivity Hazards | Incompatible with strong oxidizing agents and strong reducing agents | Based on reactivity of 4,4'-Azoxyanisole |
Environmental Concerns | May pose hazards to aquatic environments | Based on WGK rating of related compounds |
Current Research and Future Directions
Recent Research Trends
Current research involving azo compounds like 4,4'-Azodianisole focuses on several key areas:
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Development of more environmentally friendly synthetic routes
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Exploration of novel applications in smart materials and responsive systems
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Investigation of structure-property relationships to fine-tune photochemical behavior
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Integration into multifunctional materials for advanced applications
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Computational studies to predict and explain photoisomerization mechanisms
Emerging Applications
Emerging applications for 4,4'-Azodianisole and similar azo compounds include:
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Molecular machines and motors powered by photoisomerization
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Stimuli-responsive drug delivery systems
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Advanced optical data storage with improved capacity and durability
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Smart textiles with color-changing or shape-changing properties
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Energy harvesting materials utilizing photochemical reactions
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